molecular formula C9H8FN3O B1442390 [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1225046-93-4

[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1442390
CAS No.: 1225046-93-4
M. Wt: 193.18 g/mol
InChI Key: MGZDZEAUCSREJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol ( 1225046-93-4) is a high-purity chemical building block with a molecular weight of 193.18 g/mol and a molecular formula of C9H8FN3O . This compound features a 1,2,3-triazole ring linked to a 4-fluorophenyl group and a hydroxymethyl group, making it a versatile scaffold in medicinal chemistry and drug discovery research. The 1,2,3-triazole core is known for its metabolic stability and ability to participate in hydrogen bonding, which is valuable for designing biologically active molecules . This compound serves as a key intermediate in the synthesis of novel molecules with potential pharmacological activities. Research on structurally similar triazole derivatives has demonstrated significant promise in various areas. For instance, one study on a triazole derivative highlighted potent antinociceptive and anti-inflammatory effects, which were found to be mediated through the modulation of ASICs/TRPV1 channels via the opioid/KATP pathway . Another research effort incorporated a similar fluorophenyl-triazole scaffold into an oleanolic acid derivative, resulting in a compound that exhibited strong anti-proliferative effects against breast cancer cells by inducing oxidative stress and inhibiting the Notch-AKT signaling pathway . Furthermore, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-neuroinflammatory properties by inhibiting ER stress and the NF-κB pathway . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data. The handling of this compound requires appropriate safety precautions. It may cause skin and eye irritation and may be harmful if swallowed or if respiratory exposure occurs .

Properties

IUPAC Name

[1-(4-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDZEAUCSREJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process centered around the Huisgen 1,3-dipolar cycloaddition, commonly known as the "click chemistry" approach. This method is widely favored for its efficiency, regioselectivity, and mild reaction conditions.

  • Key Reaction: The [3+2] cycloaddition between an azide and an alkyne to form the 1,2,3-triazole ring.
  • Starting Materials: 4-fluorophenyl azide and propargyl alcohol.
  • Catalysts: Copper(I) salts (CuAAC) are most commonly used to catalyze the reaction, although ruthenium catalysts (RuAAC) can also be employed depending on the desired regioisomer.
  • Solvents: A mixture of water and organic solvents such as dimethyl sulfoxide (DMSO) or tert-butanol is typically used to facilitate the reaction.
  • Reaction Conditions: The reaction is generally carried out at room temperature, which helps preserve sensitive functional groups and enhances yield.

This process yields the 1,4-disubstituted 1,2,3-triazole with a methanol group at the 4-position, attached to the fluorophenyl ring at the 1-position.

Industrial Production Methods

For industrial-scale synthesis, the same fundamental click chemistry approach is adapted but optimized for large-scale production:

  • Continuous Flow Reactors: These are employed to improve reaction control, scalability, and safety, allowing for better heat and mass transfer.
  • Automation: Automated systems ensure reproducibility and efficiency.
  • Optimization: Reaction parameters such as catalyst loading, solvent ratios, temperature, and reaction time are fine-tuned to maximize yield and purity while minimizing by-products.
  • Purification: Techniques such as column chromatography or crystallization are used to isolate the pure compound.

Reaction Mechanism and Analysis

The copper(I)-catalyzed azide-alkyne cycloaddition proceeds via the formation of a copper-acetylide intermediate, which then reacts with the azide to form a metallacycle intermediate. Subsequent ring contraction and protonation yield the 1,4-disubstituted 1,2,3-triazole product.

Chemical Reactions Involving the Compound

The prepared compound can undergo further chemical transformations:

Reaction Type Description Common Reagents Products
Oxidation Hydroxyl group oxidation to aldehyde or acid Potassium permanganate (KMnO4), Chromium trioxide (CrO3) 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde or carboxylic acid
Reduction Reduction of triazole ring or hydroxyl group Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Pd/C with H2 Dihydrotriazoles or corresponding alcohols/amines
Substitution Nucleophilic substitution on fluorobenzyl group or triazole ring Amines, thiols, halides under basic or acidic conditions Various substituted triazole derivatives

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 4-fluorophenyl azide, propargyl alcohol Azide prepared separately or commercially available
Catalyst Copper(I) salts (e.g., CuSO4 + sodium ascorbate) Copper(I) generated in situ for click reaction
Solvent system Water/DMSO or water/tert-butanol Mixed solvent system enhances solubility and reaction rate
Temperature Room temperature (20–25°C) Mild conditions prevent side reactions
Reaction time 1–24 hours Depends on scale and catalyst loading
Purification Column chromatography, recrystallization Ensures high purity for research or industrial use
Yield Typically 70–95% High regioselectivity reduces by-products

Research Findings and Applications Relevant to Preparation

  • The click chemistry approach to synthesizing triazoles, including this compound, is well-documented for its robustness and versatility in medicinal chemistry and materials science.
  • Studies have demonstrated that the fluorophenyl substituent enhances lipophilicity and biological activity, making the compound a valuable scaffold for drug design.
  • Industrial adaptations focus on continuous flow synthesis to improve scalability and environmental footprint.
  • The compound serves as a building block for further functionalization, including sulfonamide derivatives with potential enzyme inhibitory activities, as evidenced by related research on triazole-based carbonic anhydrase inhibitors synthesized via click chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific reaction conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of this compound derivatives with different functional groups.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. In biological systems, triazole compounds can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, triazole antifungal agents inhibit the enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis in fungi . This leads to the disruption of the fungal cell membrane and ultimately cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, highlighting substituent variations and biological activities:

Compound Name Substituents Key Properties/Activities Reference
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Chlorine replaces fluorine at phenyl ring Lower metabolic stability compared to fluoro analog; used in safety assessments
Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol (Compound 5) Trifluoromethylbenzyl group at N1; phenyl at C4 High yield (96%) in CuAAC synthesis; explored for biological testing
(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5c) Propanoate ester replaces hydroxymethyl Selective COX-2 inhibition; potential anti-inflammatory applications
5-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) Tetrazole moiety linked to triazole Antinociceptive and anti-inflammatory effects via NO/cGMP pathway modulation
N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide Thioether and oxadiazole linkage COX-2 inhibitor with potential for pain management

Biological Activity

The compound [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C9H10FN3O
Molecular Weight: 195.19 g/mol
IUPAC Name: 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol

The presence of the fluorophenyl group and the triazole ring is crucial for the compound's biological activity. The fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • Mechanism of Action: The compound induces apoptosis in various cancer cell lines by stimulating oxidative stress and inhibiting critical signaling pathways such as Notch-AKT. In vitro studies demonstrated that it significantly inhibited cell proliferation in breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values ranging from 0.67 to 2.96 μmol/L depending on treatment duration .
  • Case Study: In a study examining the effects on human breast cancer cells, this compound was shown to induce G2/M phase arrest and apoptosis. The mechanism involved increased production of reactive oxygen species (ROS), leading to cell death .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Study Findings: Research indicated that derivatives of this compound possess significant antibacterial activity against various pathogens. The presence of the fluorophenyl group is believed to enhance this activity by improving binding affinity to bacterial targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound:

Structural FeatureActivity Impact
Fluorophenyl GroupIncreases lipophilicity and binding affinity
Triazole RingEssential for anticancer and antimicrobial activity
Hydroxymethyl GroupEnhances solubility and bioavailability

Q & A

Q. What are the standard synthetic routes for [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. General Method 1.2 involves reacting 4-fluoroaniline-derived azides with propargyl alcohol. Key parameters include:

  • Catalyst : Cu(OAc)₂ or CuI in THF/water mixtures.
  • Temperature : Room temperature or mild heating (40–60°C).
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of azide to alkyne) and reaction time (12–24 hours). LCMS (m/z 190.2 [M+H]⁺) confirms product formation .
    For improved yields, microwave-assisted synthesis or solvent systems like tert-butanol/water can reduce side reactions .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR resolves triazole ring protons (δ 7.5–8.5 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm).
  • Mass spectrometry : LCMS or HRMS validates molecular weight (e.g., m/z 190.2 [M+H]⁺) .
  • HPLC : Purity assessment (>95% purity for biological assays) using C18 columns with acetonitrile/water gradients .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

The 4-fluorophenyl group enhances:

  • Lipophilicity : LogP increases compared to non-fluorinated analogs, improving membrane permeability.
  • Electron-withdrawing effects : Stabilizes the triazole ring, altering reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Data collection : High-resolution (≤1.0 Å) datasets using synchrotron radiation or low-temperature (100 K) measurements.
  • Refinement : SHELXL software refines parameters like thermal displacement and hydrogen bonding. For example, C–F bond lengths (1.35–1.40 Å) and triazole ring planarity can be validated .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F⋯H contacts) in crystal packing .

Q. What strategies are employed to study structure-activity relationships (SAR) for bioactivity?

  • Derivatization : Oxidation of the hydroxymethyl group to carboxylic acids or aldehydes (using Jones reagent) modifies hydrogen-bonding capacity .
  • Substituent variation : Compare 4-fluorophenyl analogs with trifluoromethyl or chloro derivatives (e.g., [1-(4-CF₃-phenyl)-triazolyl]methanol shows enhanced metabolic stability) .
  • Biological assays : Screen against targets like Notum (a Wnt deacetylase) to correlate substituent effects with inhibitory potency .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., Notum’s active site). The triazole ring often forms π-π interactions with aromatic residues.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Fluorine’s electrostatic potential enhances binding affinity in hydrophobic pockets .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

  • Reported yields : Range from 55% (standard CuAAC) to 65% (optimized microwave conditions) .
  • Resolution : Contradictions arise from solvent purity or copper catalyst loading. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The hydroxymethyl group is prone to oxidation at pH > 7.
  • Thermal analysis : TGA reveals decomposition onset at ~200°C, critical for storage recommendations .

Methodological Tables

Q. Table 1. Comparative Reactivity of Triazole Derivatives

DerivativeReaction TypeProductYield (%)Ref.
[1-(4-F-Phe)-Triazolyl]methanolOxidation (Jones reagent)Carboxylic acid72
[1-(4-CF₃-Phe)-Triazolyl]methanolNucleophilic substitutionThioether analog65

Q. Table 2. Crystallographic Data for Key Analogs

CompoundSpace GroupC–F Bond Length (Å)R-factorRef.
[1-(4-F-Phe)-Triazolyl]methanolP2₁/c1.380.042
[1-(2-Cl-4-Me-Phe)-Triazolyl]methanolPna2₁0.053

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.